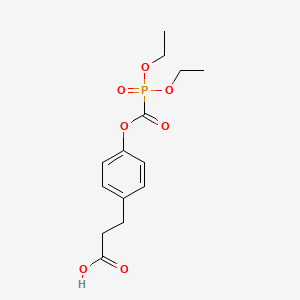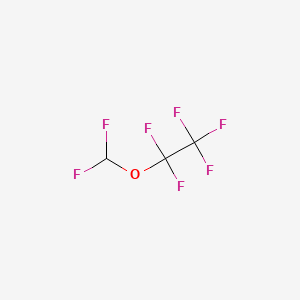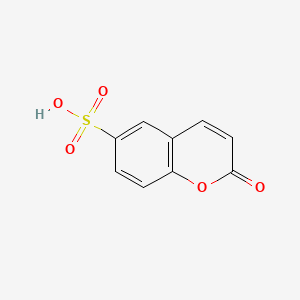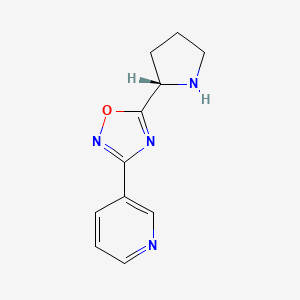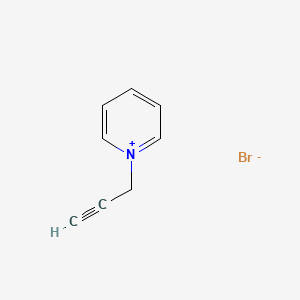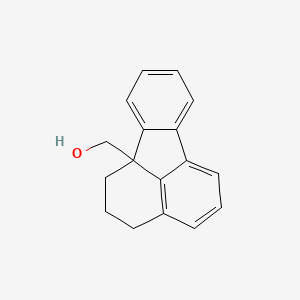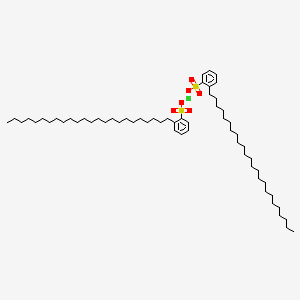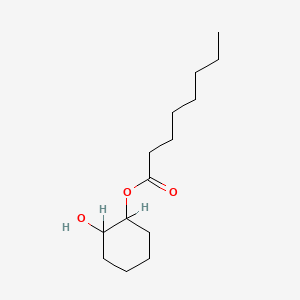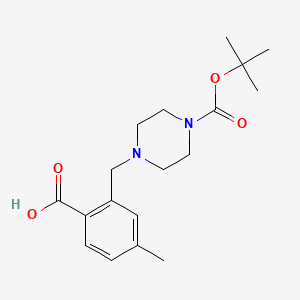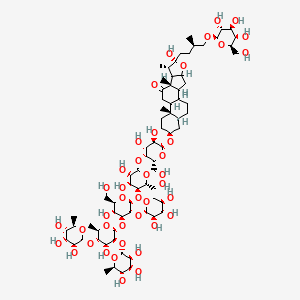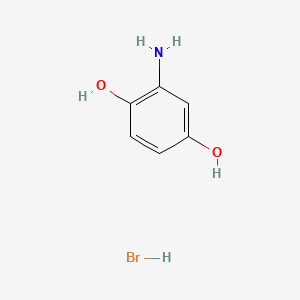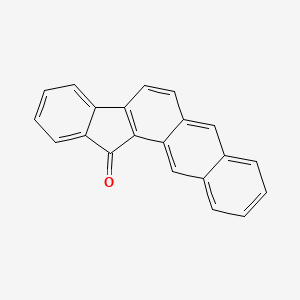
13H-Indeno(2,1-a)anthracen-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13H-Indeno(2,1-a)anthracen-13-one is a polycyclic aromatic hydrocarbon with the molecular formula C21H12O This compound is known for its unique structure, which consists of fused benzene rings and an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13H-Indeno(2,1-a)anthracen-13-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of anthracene derivatives, followed by cyclization to form the indenoanthracene structure. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane or chloroform.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the compound is generally produced in research laboratories for experimental purposes. The synthesis methods used in industrial settings would likely involve optimization of the reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
13H-Indeno(2,1-a)anthracen-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated aromatic rings.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Applications De Recherche Scientifique
13H-Indeno(2,1-a)anthracen-13-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 13H-Indeno(2,1-a)anthracen-13-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species (ROS) that can induce cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of three fused benzene rings.
Benzo[a]pyrene: A more complex polycyclic aromatic hydrocarbon known for its carcinogenic properties.
Uniqueness
13H-Indeno(2,1-a)anthracen-13-one is unique due to its specific indenoanthracene structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
86854-04-8 |
|---|---|
Formule moléculaire |
C21H12O |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
indeno[2,1-a]anthracen-13-one |
InChI |
InChI=1S/C21H12O/c22-21-18-8-4-3-7-16(18)17-10-9-15-11-13-5-1-2-6-14(13)12-19(15)20(17)21/h1-12H |
Clé InChI |
LOJINKWMGWTHNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=O)C5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


